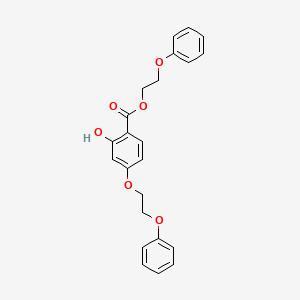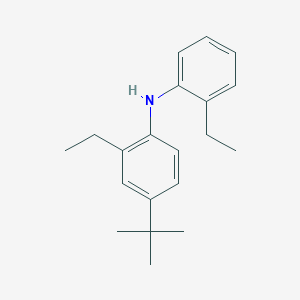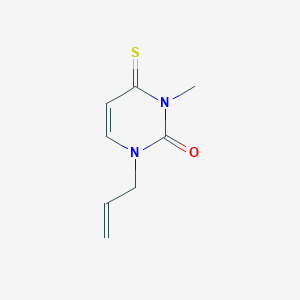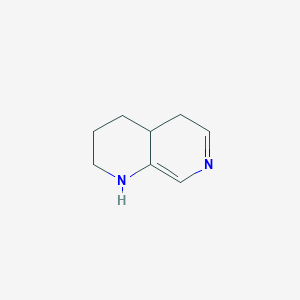
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine can be synthesized through several methods, including cyclization reactions and multistep synthesis. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the Skraup reaction, which involves the cyclization of 3-aminopyridine with glycerol in the presence of a catalyst such as iodine or manganese dioxide, can be used to prepare naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclization reactions using readily available starting materials. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce more saturated naphthyridine derivatives .
科学的研究の応用
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as 1,6-naphthyridine and 1,5-naphthyridine . These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms and other substituents. The unique arrangement of atoms in this compound gives it distinct chemical and biological properties, making it suitable for specific applications.
List of Similar Compounds
- 1,6-Naphthyridine
- 1,5-Naphthyridine
- 1,8-Naphthyridine
特性
CAS番号 |
116086-99-8 |
|---|---|
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC名 |
1,2,3,4,4a,5-hexahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-5-9-6-8(7)10-4-1/h5-7,10H,1-4H2 |
InChIキー |
BOFBVKIFHMTHQC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC=NC=C2NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



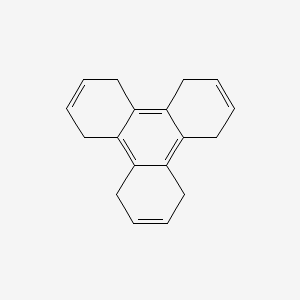
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
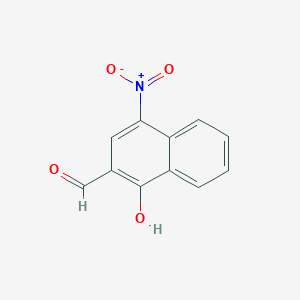
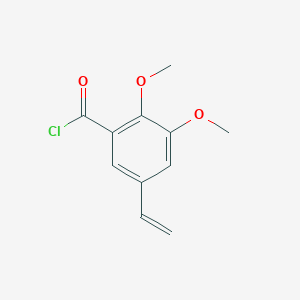

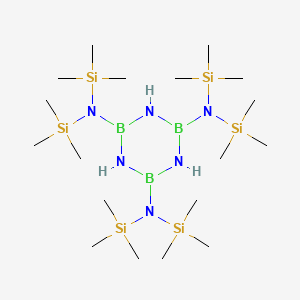
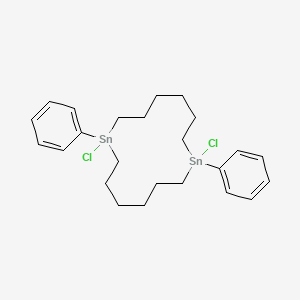
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
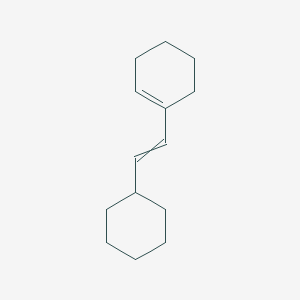
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
